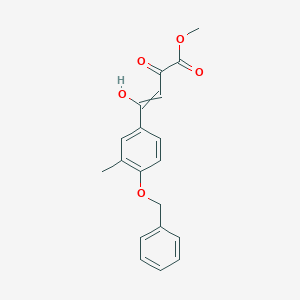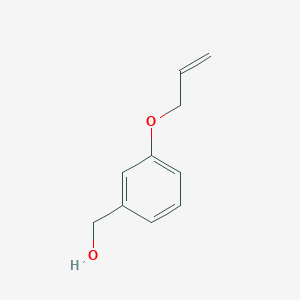
6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine
Descripción general
Descripción
6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine (Iso-Dioxin) is a synthetic compound that has been used for a variety of scientific applications, including drug delivery, cell imaging, and cancer therapy. Iso-dioxin is a relatively new compound, having only been synthesized in the late 1990s. Its unique structure and properties make it an attractive option for a variety of research applications.
Aplicaciones Científicas De Investigación
Anticancer Research
Isothiocyanates have been identified as potent anticancer agents, with studies showing their effectiveness in inducing apoptosis in cancer cells and inhibiting tumorigenesis. The compound “6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine” could potentially be synthesized and evaluated for its anticancer properties, particularly in the context of oxidative stress modulation . Its efficacy could be compared against known isothiocyanates like phenethyl isothiocyanate (PEITC), which has shown promise in treating cancer patients through a reactive oxygen species (ROS)-mediated mechanism .
Pharmaceutical Intermediates
Isothiocyanate compounds are valuable as intermediates in pharmaceutical synthesis. The unique structure of “6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine” may offer novel pathways in the synthesis of pharmaceuticals, especially those targeting cancer, due to the known anticancer properties of similar isothiocyanates .
Modulators of Oxidative Stress
Given the role of oxidative stress in various diseases, isothiocyanates can serve as modulators of oxidative stress. “6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine” could be investigated for its ability to influence intracellular levels of ROS and glutathione (GSH), which are critical indicators of oxidative stress .
Enzyme Inhibition Studies
Isothiocyanates have been reported to inhibit certain enzymes that are involved in cancer progression. Research into the enzyme inhibitory activity of “6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine” could provide insights into its potential therapeutic applications, particularly in targeting specific pathways in cancer cells .
Chemopreventive Agents
The chemopreventive properties of isothiocyanates, derived from their presence in cruciferous vegetables, suggest that “6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine” could also be studied for its potential to prevent cancer development. This research could explore its effects on carcinogen metabolism and detoxification pathways .
Biochemical Research Tools
Isothiocyanates can act as biochemical research tools, particularly in the study of protein functions and interactions. “6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine” could be utilized in labeling or modifying proteins to study their behavior under various conditions, providing a deeper understanding of cellular processes .
Mecanismo De Acción
Target of Action
It is known that isothiocyanates, a group to which this compound belongs, often interact with proteins and enzymes in the body .
Mode of Action
Isothiocyanates are known to form covalent bonds with their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Isothiocyanates are known to be involved in various biological processes, including antioxidative and anti-inflammatory activities .
Result of Action
Isothiocyanates have been studied for their potential chemopreventive effects, such as in the prevention of cancers .
Propiedades
IUPAC Name |
6-(2-isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c15-8-12-4-3-9-1-2-10-11(7-9)14-6-5-13-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTAEIAJAJWHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















